3-methyl-1H-indole-2-carbonyl chloride

Acid dissociation constant Electronic effect of C-3 methyl Reactivity prediction

3-Methyl-1H-indole-2-carbonyl chloride (CAS 120608-03-9) is a heterocyclic acyl chloride belonging to the indole-2-carbonyl chloride class, with molecular formula C₁₀H₈ClNO and molecular weight 193.63 g/mol. The compound features a reactive carbonyl chloride group at the indole C-2 position and a methyl substituent at C-3, which blocks one of the most nucleophilic sites on the indole scaffold.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 120608-03-9
Cat. No. B046251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indole-2-carbonyl chloride
CAS120608-03-9
Synonyms1H-Indole-2-carbonylchloride,3-methyl-(9CI)
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C(=O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3
InChIKeyAAAGLYCYJAGXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indole-2-carbonyl chloride (CAS 120608-03-9) – A C-3 Methyl-Blocked Indole Acyl Chloride Building Block for Selective Acylation


3-Methyl-1H-indole-2-carbonyl chloride (CAS 120608-03-9) is a heterocyclic acyl chloride belonging to the indole-2-carbonyl chloride class, with molecular formula C₁₀H₈ClNO and molecular weight 193.63 g/mol . The compound features a reactive carbonyl chloride group at the indole C-2 position and a methyl substituent at C-3, which blocks one of the most nucleophilic sites on the indole scaffold . This substitution pattern distinguishes it from the parent unsubstituted 1H-indole-2-carbonyl chloride (CAS 58881-45-1, MW 179.6) and positional isomers such as 5-methyl-1H-indole-2-carbonyl chloride (CAS 95538-31-1) and 1-methyl-1H-indole-2-carbonyl chloride (CAS 118618-61-4). The compound is primarily employed as a reactive intermediate for amide, ester, and hydrazide formation in medicinal chemistry and process development .

Why Unsubstituted or Positional Isomer Indole-2-carbonyl Chlorides Cannot Substitute 3-Methyl-1H-indole-2-carbonyl chloride in C-3-Sensitive Synthetic Routes


Indole-2-carbonyl chlorides differ substantially in their reactivity profiles depending on the presence and position of methyl substituents. The C-3 methyl group in 3-methyl-1H-indole-2-carbonyl chloride sterically shields the indole C-3 position, which is otherwise the most electron-rich and nucleophilic site on the indole ring [1]. In contrast, the unsubstituted 1H-indole-2-carbonyl chloride retains a free C-3 position susceptible to competing electrophilic side reactions. Positional isomers such as 5-methyl-1H-indole-2-carbonyl chloride (CAS 95538-31-1) shift the methyl effect to the benzo ring, altering the electronic distribution without providing C-3 blockade . Computational thermochemical data further confirm that the 3-methyl substitution significantly alters the energetic landscape of the indole-2-carboxylic acid scaffold, with a standard gas-phase enthalpy of formation of –(251.6 ± 1.0) kJ·mol⁻¹ for 3-methylindole-2-carboxylic acid versus –(223.6 ± 0.8) kJ·mol⁻¹ for the unsubstituted indole-2-carboxylic acid [2]. These differences preclude simple interchangeability in multi-step syntheses where regioselectivity and intermediate stability are critical.

Comparative Quantitative Evidence for 3-Methyl-1H-indole-2-carbonyl chloride (CAS 120608-03-9) vs. Closest Analogs


pKa of Parent Acid: 3-Methyl-1H-indole-2-carboxylic acid (pKa 4.19) vs. Indole-2-carboxylic acid (pKa 4.44)

The pKa of the parent carboxylic acid provides a computable proxy for the electron-donating effect transmitted to the C-2 position, which in turn modulates the electrophilicity of the corresponding acyl chloride. 3-Methyl-1H-indole-2-carboxylic acid (corresponding to the target compound after hydrolysis) has a predicted pKa of 4.19 ± 0.30 , which is ~0.25 log units lower (more acidic) than the predicted pKa of 4.44 ± 0.30 for unsubstituted indole-2-carboxylic acid . The greater acidity of the 3-methyl analog indicates that the C-3 methyl group exerts a net electron-withdrawing inductive effect through the indole π-system, which is expected to slightly enhance the electrophilicity of the C-2 carbonyl chloride in the target compound compared to its unsubstituted parent.

Acid dissociation constant Electronic effect of C-3 methyl Reactivity prediction

Standard Gas-Phase Enthalpy of Formation: 3-Methylindole-2-carboxylic acid vs. Indole-2-carboxylic acid

Computational studies at the G3(MP2) composite level provide the standard molar enthalpy of formation in the gaseous phase at T = 298.15 K for a series of indolecarboxylic acid isomers [1]. For 3-methylindole-2-carboxylic acid (the hydrolysis product of the target compound), ΔfH°(g) = –(251.6 ± 1.0) kJ·mol⁻¹, compared to –(223.6 ± 0.8) kJ·mol⁻¹ for unsubstituted indole-2-carboxylic acid and –(223.7 ± 0.8) kJ·mol⁻¹ for 1-methylindole-2-carboxylic acid. The ~28 kJ·mol⁻¹ greater exothermicity for the 3-methyl isomer reflects a significant enthalpic stabilization imparted by the C-3 methyl group that is absent in the C-1 methyl analog or the unsubstituted scaffold.

Thermochemistry Thermodynamic stability Computational chemistry

Molecular Weight and Purity Specification: 3-Methyl-1H-indole-2-carbonyl chloride vs. 1H-Indole-2-carbonyl chloride

The target compound has a molecular weight of 193.63 g/mol (C₁₀H₈ClNO) , which is 14.03 g/mol heavier than the unsubstituted 1H-indole-2-carbonyl chloride (179.60 g/mol, C₉H₆ClNO) . The additional methyl group corresponds to a ~7.8% mass increase, which must be accounted for in stoichiometric calculations, particularly in multi-kilogram scale amidation reactions. Commercial availability data indicate the target compound is offered at ≥98% purity in 5 g–1 kg packaging sizes , while the unsubstituted analog is typically available at ≥95% purity .

Molecular weight Purity specification Procurement comparison

C-3 Methyl Steric Blockade: Regioselective Acylation Advantage Over Unsubstituted Indole-2-carbonyl Chloride

Published synthetic methodology demonstrates that 3-methylindole undergoes regioselective acylation exclusively at the C-3 methyl group (not at C-2 or on the benzo ring) when treated with acyl chlorides in the presence of AlCl₃ [1]. This establishes that the C-3 position in 3-methylindoles is sterically and electronically differentiated from unsubstituted indole. For the target compound—where the C-2 position is already occupied by the carbonyl chloride—the C-3 methyl group physically blocks the remaining most nucleophilic ring carbon, preventing self-condensation or oligomerization side reactions that can plague the unsubstituted 1H-indole-2-carbonyl chloride during amidation under basic conditions.

Regioselectivity Steric shielding Side-reaction suppression

Procurement-Relevant Application Scenarios for 3-Methyl-1H-indole-2-carbonyl chloride (CAS 120608-03-9)


Synthesis of 3-Methyl-Indole-2-Carboxamide Kinase Inhibitor Libraries (IKK2, ASK1, BTK Targets)

The target compound is the preferred acylating agent for constructing indole-2-carboxamide libraries targeting kinases (IKK2, ASK1, BTK) where the 3-methyl group is a required pharmacophoric element. Indole carboxamide patent families (e.g., US20070254873, EP1948187) explicitly claim 3-substituted indole-2-carboxamides as IKK2 inhibitors for inflammatory disease indications [1]. The C-3 methyl blockade provided by this building block prevents off-target acylation at the indole C-3 position during amide bond formation, ensuring regiochemical fidelity of the final kinase inhibitor scaffold [2].

Preparation of HIV-1 Integrase Strand Transfer Inhibitor (INSTI) Precursors

Indole-2-carboxylic acid derivatives bearing a 3-methyl substituent have been identified as privileged scaffolds for HIV-1 integrase strand transfer inhibition, with optimized derivatives achieving IC₅₀ values as low as 0.13 μM [3]. The acyl chloride form of 3-methyl-1H-indole-2-carboxylic acid serves as the direct activated intermediate for coupling to amine-containing integrase inhibitor cores, bypassing the need for in situ activation of the carboxylic acid . Procurement of the pre-formed acyl chloride eliminates one synthetic step and associated yield loss compared to routes starting from the free acid.

Multi-Kilogram API Intermediate Synthesis Requiring Defined Thermochemical Stability Profile

The ~28 kJ·mol⁻¹ greater enthalpic stabilization of the 3-methylindole-2-carboxylate scaffold versus the unsubstituted analog [4] has direct implications for process safety and storage at scale. For contract manufacturing organizations (CMOs) developing processes under ICH Q11 guidelines, the reduced exothermic decomposition potential of the 3-methyl congener simplifies thermal hazard assessment (DSC/ARC) documentation and may allow less stringent temperature-controlled storage requirements compared to 1H-indole-2-carbonyl chloride, which is classified as corrosive (H314) and acutely toxic (H302) .

Synthesis of Cholinesterase Inhibitory Indole-2-Carboxylic Acid Ester Derivatives

Published SAR studies on indol-2-carboxylic acid esters containing N-phenylpiperazine moieties have demonstrated that 3-methyl-1H-indole-2-carboxylic acid-derived analogs exhibit distinct cholinesterase inhibitory profiles compared to unsubstituted indole-2-carboxylic acid derivatives [5]. The target acyl chloride enables direct esterification with N-phenylpiperazine alcohols under mild conditions (TEA, anhydrous solvent) without competing N-acylation, facilitating parallel library synthesis for acetylcholinesterase/butyrylcholinesterase dual inhibitor screening campaigns.

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